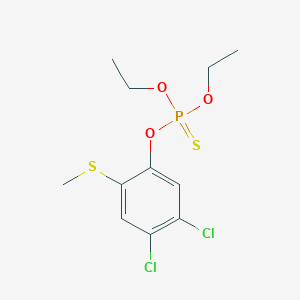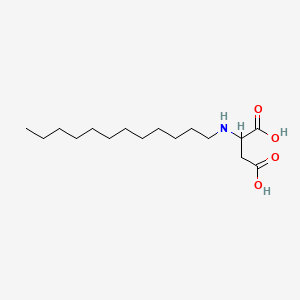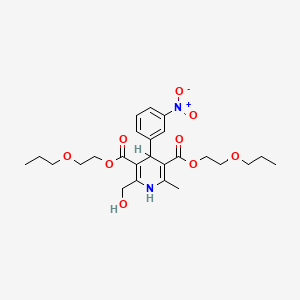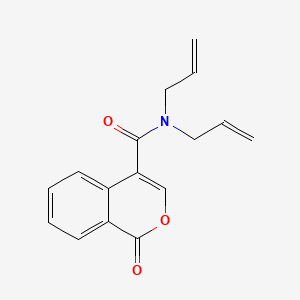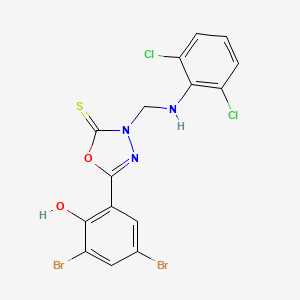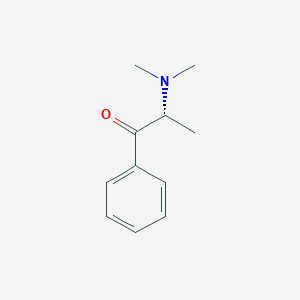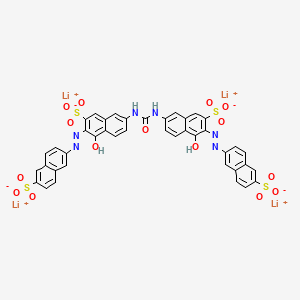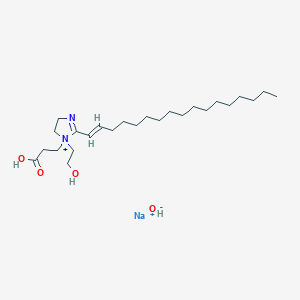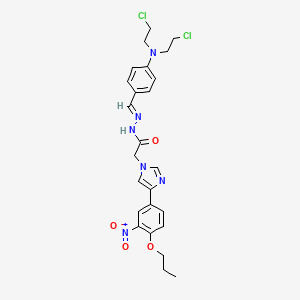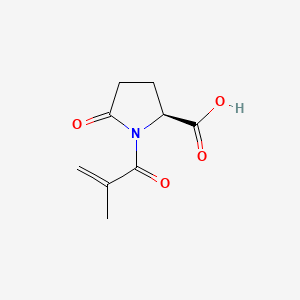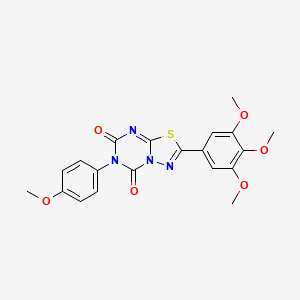![molecular formula C20H33N3 B12714602 (1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane CAS No. 2448-27-3](/img/structure/B12714602.png)
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[99111,1312,607,21014,19]tricosane” is a complex organic molecule characterized by its unique hexacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” typically involves multi-step organic reactions. These steps may include:
Formation of the initial ring system: This could involve cyclization reactions using specific catalysts and conditions.
Introduction of nitrogen atoms: This step might involve the use of amination reactions or the incorporation of nitrogen-containing reagents.
Final cyclization and purification: The final steps would involve closing the remaining rings and purifying the compound using techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Scaling up the synthesis: Using larger reactors and optimizing reaction times and temperatures.
Automated purification systems: Employing advanced chromatography and crystallization techniques to ensure high purity.
化学反应分析
Types of Reactions
The compound “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
作用机制
The mechanism by which “(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity in biological systems.
Pathway modulation: Affecting specific biochemical pathways.
相似化合物的比较
Similar Compounds
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane: can be compared with other hexacyclic compounds with similar structures.
Other triazahexacyclo compounds: These compounds share similar ring systems and nitrogen incorporation.
Uniqueness
Structural Complexity: The unique arrangement of rings and nitrogen atoms sets it apart from other compounds.
Its specific properties might make it more suitable for certain applications compared to similar compounds.
属性
CAS 编号 |
2448-27-3 |
|---|---|
分子式 |
C20H33N3 |
分子量 |
315.5 g/mol |
IUPAC 名称 |
(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane |
InChI |
InChI=1S/C20H33N3/c1-2-9-22-13-20-12-15(16(22)6-1)11-14-5-4-10-23(19(14)20)18-8-3-7-17(20)21-18/h14-19,21H,1-13H2/t14-,15-,16+,17?,18+,19+,20+/m0/s1 |
InChI 键 |
MRLGBUWOAFGOBH-VAOXDKPLSA-N |
手性 SMILES |
C1CCN2C[C@@]34C[C@@H]([C@H]2C1)C[C@H]5[C@H]3N(CCC5)[C@@H]6CCCC4N6 |
规范 SMILES |
C1CCN2CC34CC(C2C1)CC5C3N(CCC5)C6CCCC4N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


